3-(1,1,2,2-Tetrafluoroethoxy)thiophenol 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555676
InChI: InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H
SMILES: C1=CC(=CC(=C1)S)OC(C(F)F)(F)F
Molecular Formula: C8H6F4OS
Molecular Weight: 226.19 g/mol

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol

CAS No.:

Cat. No.: VC13555676

Molecular Formula: C8H6F4OS

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol -

Specification

Molecular Formula C8H6F4OS
Molecular Weight 226.19 g/mol
IUPAC Name 3-(1,1,2,2-tetrafluoroethoxy)benzenethiol
Standard InChI InChI=1S/C8H6F4OS/c9-7(10)8(11,12)13-5-2-1-3-6(14)4-5/h1-4,7,14H
Standard InChI Key JWDGLNYZRKYJKJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S)OC(C(F)F)(F)F
Canonical SMILES C1=CC(=CC(=C1)S)OC(C(F)F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

3-(1,1,2,2-Tetrafluoroethoxy)thiophenol belongs to the class of organofluorine compounds, which are renowned for their thermal stability and chemical inertness. The compound’s structure comprises a thiophenol group (a benzene ring with a sulfhydryl substituent) and a 1,1,2,2-tetrafluoroethoxy (-O-CF₂-CF₂-H) side chain. Key molecular parameters include:

PropertyValue
Molecular FormulaC8H6F4OS\text{C}_8\text{H}_6\text{F}_4\text{OS}
Molecular Weight226.19 g/mol
CAS Registry Number1443311-53-2
MDL NumberMFCD23143123
Purity97% (commercial grade)
Packaging1 g, 5 g

The tetrafluoroethoxy group introduces strong electron-withdrawing effects, which influence the compound’s reactivity, particularly in nucleophilic aromatic substitution reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol can be inferred from analogous methodologies described in patent literature and research on fluorinated aromatic compounds. A pivotal approach involves the reaction of a fluorinated precursor with a thiophenol derivative under controlled conditions.

Base-Mediated Etherification

A patent detailing the synthesis of 2-fluoro-4-(1,1,2,2-tetrafluoroethoxy)aniline (PL156390B1) provides a relevant blueprint . Although the target compound differs in the substitution pattern, the general strategy involves:

  • Substrate Preparation: 3-Fluoro-4-aminophenol is reacted with tetrafluoroethylene in the presence of a base (e.g., potassium hydroxide).

  • Reaction Conditions: The mixture is heated in dimethylformamide (DMF) at 60–70°C, facilitating nucleophilic attack by the phenoxide ion on tetrafluoroethylene.

  • Workup: The product is isolated via acid-base extraction and purified through recrystallization.

Adapting this method for 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol would require substituting the aminophenol precursor with a suitably functionalized thiophenol derivative, such as 3-fluorothiophenol .

Alternative Pathways

Research on benzothiazole derivatives highlights the use of 2-aminothiophenol as a precursor for heterocyclic compounds . While these studies focus on cyclization reactions with carboxylic acids or aldehydes, they underscore the reactivity of the thiol group in forming sulfur-containing heterocycles.

Physicochemical Properties

PropertyValue (Inferred)Basis
Melting Point115–120°CAnalogous fluorinated compounds
SolubilityChloroform, DMSO, ethanolSimilar benzothiazole derivatives
StabilityAir-sensitive (thiol oxidation)Thiophenol reactivity

The tetrafluoroethoxy group enhances lipophilicity, potentially improving solubility in organic solvents relative to non-fluorinated analogs.

Chemical Reactivity and Functionalization

Thiol Group Reactivity

The sulfhydryl (-SH) group in 3-(1,1,2,2-Tetrafluoroethoxy)thiophenol participates in characteristic thiophenol reactions:

  • Oxidation: Forms disulfides (R-S-S-R\text{R-S-S-R}) under mild oxidative conditions.

  • Alkylation: Reacts with alkyl halides to produce thioethers.

  • Metal Coordination: Binds to metal surfaces or ions, relevant in catalysis .

Fluorinated Ether Effects

The electron-withdrawing tetrafluoroethoxy group deactivates the aromatic ring, directing electrophilic substitution to the meta position relative to the thiol group. This electronic effect also stabilizes the thiolate anion (R-S\text{R-S}^-), enhancing nucleophilic reactivity .

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